Product packaging for 2-Oxabicyclo[3.1.0]hexane(Cat. No.:)

2-Oxabicyclo[3.1.0]hexane

Cat. No.: B1505490
M. Wt: 84.12 g/mol
InChI Key: CGPYNUAPVFBCFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Oxabicyclo[3.1.0]hexane is an organic compound with the molecular formula C5H8O and a molecular weight of 84.12 g/mol. This structure features a fused oxane and cyclopropane ring system, making it a valuable and rigid bicyclic scaffold in organic chemistry and drug discovery research. Its structure is related to a class of saturated bioisosteres that are increasingly used to replace flat aromatic rings in bioactive molecules. Replacing phenyl rings with saturated, three-dimensional structures like bicyclic scaffolds is a modern strategy in medicinal chemistry to improve the physicochemical properties of lead compounds, such as enhancing water solubility and reducing lipophilicity . As such, this compound serves as a key synthetic intermediate or a potential core structure for developing novel pharmacological tools and agrochemicals. Its specific isomeric framework, particularly the [3.1.0] system, differentiates it from other oxabicycloalkanes and warrants investigation for unique chemical and biological properties. Researchers utilize this compound in exploring new chemical spaces and synthesizing more complex, spatially diverse molecules. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) before use and handle the material with appropriate personal protective equipment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O B1505490 2-Oxabicyclo[3.1.0]hexane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

IUPAC Name

2-oxabicyclo[3.1.0]hexane

InChI

InChI=1S/C5H8O/c1-2-6-5-3-4(1)5/h4-5H,1-3H2

InChI Key

CGPYNUAPVFBCFD-UHFFFAOYSA-N

Canonical SMILES

C1COC2C1C2

Synonyms

2-oxabicyclo(3.1.0)hexane

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Oxabicyclo 3.1.0 Hexane and Its Derivatives

Cyclization Reactions for Core 2-Oxabicyclo[3.1.0]hexane Ring Formation

The formation of the fused cyclopropane (B1198618) and tetrahydrofuran (B95107) rings of the this compound system is often achieved through elegant intramolecular cyclization strategies. These methods leverage carefully designed precursors to orchestrate the construction of the bicyclic core.

Intramolecular Carbenoid Reactions and Related Cyclopropanations

Intramolecular carbenoid reactions represent a powerful tool for the stereoselective synthesis of cyclopropanes. In the context of this compound derivatives, the decomposition of diazo compounds in the presence of a metal catalyst, such as dirhodium(II) tetrakis[methyl 2-pyrrolidone-5(R)-carboxylate], can effectively generate a carbenoid that subsequently undergoes intramolecular cyclopropanation. A notable example is the highly enantioselective synthesis of (1R,5S)-(−)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one from the corresponding diazoacetoacetate precursor. This reaction proceeds with excellent yield and enantiomeric excess, highlighting the precision of this methodology.

The Simmons-Smith cyclopropanation, a classic method for generating cyclopropanes from alkenes, has also been adapted for the synthesis of the this compound scaffold. nih.gov This reaction typically involves the use of diiodomethane (B129776) and a zinc-copper couple to generate a zinc carbenoid species. When applied to unsaturated sugar derivatives, such as those derived from dihydrofurans, this method provides a direct route to the bicyclic system. nih.gov For instance, the treatment of [(3aS,6aS)-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d] nih.govnih.govdioxol-5-yl]methyl benzyl (B1604629) ether with Simmons-Smith reagents yields the corresponding this compound derivative, which can then be further elaborated into various nucleoside analogs. nih.gov

Intramolecular Cyclopropanation of a Diazo Ester
ReactantCatalystProductYieldEnantiomeric Excess (ee)
2,2-dimethylallyl diazoacetoacetateRh₂(5R-MEPY)₄(1R,5S)-(−)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one83%88%

Annulation Techniques for Bicyclo[3.1.0]hexane Construction

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, provide a convergent approach to the bicyclo[3.1.0]hexane framework. While not always specific to the 2-oxa variant, these strategies establish the core carbocyclic skeleton, which can potentially be adapted for the synthesis of the target heterocyclic system. One such powerful strategy is the (3+2) annulation of cyclopropenes with various three-carbon partners. nih.gov

For instance, the photoredox-mediated (3+2) annulation between diester-substituted cyclopropenes and aminocyclopropanes has been shown to produce substituted bicyclo[3.1.0]hexanes in good yields under mild conditions. nih.gov This method allows for the construction of a five-membered ring onto a three-membered ring, establishing the characteristic bicyclo[3.1.0]hexane core. The use of difluorocyclopropenes in this reaction can lead to highly diastereoselective outcomes, providing access to fluorinated building blocks that are of significant interest in medicinal chemistry. nih.gov Although these examples focus on the carbocyclic and azabicyclic systems, the underlying principle of (3+2) annulation offers a promising avenue for the synthesis of this compound derivatives through the appropriate choice of oxygen-containing reaction partners.

One-Pot Rearrangement-Cyclopropanation Approaches

The efficient construction of complex molecular architectures in a single synthetic operation is a highly desirable goal in organic synthesis. One-pot rearrangement-cyclopropanation reactions have emerged as an elegant strategy for the synthesis of the this compound skeleton. A key example involves the treatment of sugar-derived 1,2-diol monosulfonates with a base such as magnesium methoxide. researchgate.net This process initiates a cascade of reactions, starting with a 1,2-hydride shift, followed by enolization, and culminating in an intramolecular cyclopropanation to afford a fused cyclopropane ring at the 3,4-positions of the furanose ring. researchgate.net This one-pot transformation efficiently constructs the this compound framework with a hydroxymethyl group on the cyclopropane ring, providing a valuable intermediate for further functionalization. researchgate.net

Carbene and Carbenoid Additions to Unsaturated Precursors

The addition of carbenes and carbenoids to the double bond of unsaturated precursors, particularly dihydrofurans and their derivatives, is a widely employed and effective strategy for the direct construction of the this compound ring system. This approach is particularly valuable for introducing geminal difluoro- and bromofluoro-substituents onto the cyclopropane ring.

Difluorocarbene Addition to Dihydrofurans and Unsaturated Nucleosides

The introduction of fluorine atoms into organic molecules can significantly modulate their biological properties. The addition of difluorocarbene (:CF₂) to the double bond of dihydrofurans and 3',4'-unsaturated nucleosides provides a direct route to gem-difluoro-2-oxabicyclo[3.1.0]hexane derivatives. acs.org Difluorocarbene can be generated from various precursors, including bis(trifluoromethyl)mercury (B14153196) with sodium iodide, or Ruppert-Prakash reagent (TMSCF₃). acs.orgrsc.org

The reaction of protected 2'-deoxy-3',4'-unsaturated nucleosides, derived from adenosine (B11128) and uridine (B1682114), with difluorocarbene leads to the stereoselective formation of fused-ring 2,2-difluorocyclopropane compounds. acs.org The addition typically occurs on the α-face of the dihydrofuran ring due to steric hindrance from the β-anomeric nucleobase. acs.org These difluorinated nucleoside analogs exhibit constrained conformations, which are valuable for studying enzyme-substrate interactions. The solid-state conformation of the furanosyl ring in these compounds has been shown to adopt specific puckers, such as a shallow ²E pucker in a uracil (B121893) derivative and a more pronounced ¹E conformation in a cytosine derivative. acs.org

Difluorocarbene Addition to Unsaturated Nucleosides
Unsaturated PrecursorDifluorocarbene SourceProductStereoselectivity
Protected 2'-deoxy-3',4'-unsaturated adenosine(CF₃)₂Hg / NaIgem-difluoro-2-oxabicyclo[3.1.0]hexane adenosine analogα-face addition
Protected 2'-deoxy-3',4'-unsaturated uridine(CF₃)₂Hg / NaIgem-difluoro-2-oxabicyclo[3.1.0]hexane uridine analogα-face addition

Bromofluorocarbene Reactions and Subsequent Transformations

The addition of bromofluorocarbene (:CBrF) to unsaturated precursors offers a pathway to bromofluorinated this compound derivatives, which can serve as versatile intermediates for further chemical modifications. The reaction of bromofluorocarbene with dienes has been shown to produce adducts such as exo-6-bromo-endo-6-fluoro-2-oxabicyclo[3.1.0]hexane. metu.edu.tr

These bromofluoro-substituted bicyclic compounds are valuable synthetic handles. The presence of both bromine and fluorine on the cyclopropane ring allows for selective transformations. For example, treatment of such compounds with organolithium reagents like methyllithium (B1224462) can induce elimination of hydrogen bromide, leading to the formation of highly reactive bicyclic allene (B1206475) intermediates. These transient allenes can then be trapped in situ with various dienophiles, such as furan (B31954) or styrene, to generate more complex polycyclic structures. metu.edu.tr This sequence of bromofluorocarbene addition followed by elimination and trapping provides a powerful method for expanding the molecular complexity of the this compound scaffold.

Stereoselective Synthesis of this compound Scaffolds

The inherent three-dimensional structure of the this compound core, with its multiple contiguous stereocenters, necessitates the use of stereoselective synthetic methods. Both diastereoselective and enantioselective approaches have been developed to access specific stereoisomers, often leveraging the conformational rigidity of the bicyclic system.

Diastereoselective synthesis of the this compound scaffold is frequently achieved by leveraging substrate control, where the stereochemistry of the starting material dictates the stereochemical outcome of the cyclization. A notable example is the Simmons-Smith cyclopropanation of dihydrofuran precursors derived from carbohydrates. The reaction proceeds with facial selectivity, guided by existing stereocenters on the furanose ring, leading to a diastereomerically enriched product. mdpi.com For instance, the cyclopropanation of a derivative of L-xylose yields predominantly the product resulting from the carbene addition to the less hindered face of the double bond. mdpi.com

Another powerful diastereoselective method is the iodolactonization of alkylidenecyclopropyl esters. This reaction, using iodine or N-iodosuccinimide, proceeds with high stereoselectivity to yield 4,5-trans-1,5-cis-3-oxabicyclo-[3.1.0]hexane-2-ones. acs.org The reaction mechanism is believed to involve the stereospecific addition of iodine and the carboxyl group across the double bond, with the stereochemistry being controlled by the geometry of the starting ester. acs.org

Enantioselective strategies often employ chiral catalysts or auxiliaries to induce asymmetry. While specific examples for the parent this compound are part of broader synthetic sequences, related systems demonstrate the principles. For example, the enantioselective synthesis of 3-oxabicyclo[3.1.0]hexan-2-ones has been achieved via intramolecular Rh(II)-catalyzed cyclopropanation of allylic diazoacetates, where chiral ligands on the rhodium catalyst control the stereochemical outcome. acs.org Similarly, enantioselective approaches to related bicyclo[3.1.0]hexane systems have been developed, providing a blueprint for potential application to the 2-oxa congeners. acs.org

A summary of key stereoselective methods is presented below:

MethodKey ReagentsStereocontrolResulting Scaffold
Simmons-Smith CyclopropanationDiethylzinc, DiiodomethaneSubstrate-controlled diastereoselectivityThis compound
IodolactonizationIodine or N-IodosuccinimideSubstrate-controlled diastereoselectivity4-Iodo-3-oxabicyclo[3.1.0]hexan-2-one
Catalytic Asymmetric CyclopropanationRh(II) catalysts with chiral ligandsCatalyst-controlled enantioselectivity3-Oxabicyclo[3.1.0]hexan-2-one

Chiral pool synthesis, which utilizes readily available enantiopure natural products as starting materials, is a cornerstone for the synthesis of complex chiral molecules, including derivatives of this compound. elsevierpure.com Carbohydrates, with their abundance of defined stereocenters, are particularly valuable starting materials.

A prominent strategy for synthesizing enantiopure this compound scaffolds, particularly for nucleoside analogues, begins with monosaccharides such as L-xylose or D-xylose. mdpi.comnih.govresearchgate.net The synthesis typically involves the conversion of the carbohydrate into a dihydrofuran intermediate. nih.govresearchgate.net This precursor, retaining the stereochemical integrity of the original sugar, is then subjected to a diastereoselective cyclopropanation, often a Simmons-Smith reaction, to form the fused bicyclic system. mdpi.comnih.gov For example, a dihydrofuran derived from L-xylose can be cyclopropanated to give a specific stereoisomer of the this compound core, which can then be elaborated into various target molecules. mdpi.com This approach elegantly translates the inherent chirality of the starting sugar into the final product.

The key steps in a typical chiral pool synthesis from a carbohydrate are:

Modification of the starting sugar: This involves protecting group manipulations and chemical transformations to generate a suitable precursor for cyclization, such as a dihydrofuran derivative. nih.gov

Diastereoselective Cyclopropanation: The crucial step where the cyclopropane ring is installed. The facial selectivity is directed by the substituents on the dihydrofuran ring. mdpi.comresearchgate.net

Further Functionalization: The resulting this compound scaffold is then converted into the final target, for example, by glycosylation to form nucleoside analogues. nih.gov

Synthesis of Substituted this compound Analogues

The functionalization of the this compound core is crucial for its application in medicinal chemistry and materials science. Methods have been developed to introduce a variety of substituents, including halogens, phenyl groups, carbonyl functionalities, and nitrogen-containing moieties.

Halogenated derivatives of this compound have been synthesized through several routes. Difluoro-substituted analogues can be prepared by the addition of difluorocarbene to unsaturated precursors like 1,2-dihydrofurans. dntb.gov.ua Bromo- and fluoro-substituted scaffolds have been generated from the reaction of 2,3-dihydrofuran (B140613) with dibromofluoromethane (B117605) or chlorofluorocarbene, respectively. d-nb.info Furthermore, iodo-substituted lactones are accessible through the highly stereoselective iodolactonization of alkylidenecyclopropyl esters. acs.org

The introduction of a phenyl group has been achieved through a cyclocondensation reaction. A patented process describes the reaction of phenylacetonitrile (B145931) with epichlorohydrin (B41342) in the presence of sodium hydride. google.com This is followed by alkali hydrolysis and acid treatment to yield 2-oxo-1-phenyl-3-oxabicyclo[3.1.0]hexane, a key intermediate for pharmaceuticals. google.comgoogle.com

Carbonyl functionalities, typically as part of a lactone (an internal ester), are common features in many synthetic routes. The aforementioned iodolactonization directly yields a 2-oxo-substituted bicyclic system. acs.org Similarly, the reaction of phenylacetonitrile and epichlorohydrin also produces a lactone derivative. google.com Rhodium-catalyzed intramolecular cyclopropanation of allylic diazoacetates is another effective method for constructing 3-oxabicyclo[3.1.0]hexan-2-ones. acs.org

Functional GroupSynthetic MethodPrecursors
Halogen (F, Br, I) Carbene Addition / HalocyclizationDihydrofurans, Alkylidenecyclopropyl esters
Phenyl Base-mediated CyclocondensationPhenylacetonitrile, Epichlorohydrin
Carbonyl (Lactone) Iodolactonization / CyclocondensationAlkylidenecyclopropyl esters, Phenylacetonitrile

The synthesis of nitrogen-containing this compound derivatives is dominated by the preparation of nucleoside analogues, where the bicyclic scaffold serves as a conformationally restricted sugar mimic. wgtn.ac.nz The primary method for introducing the nitrogenous base is through glycosylation reactions. nih.gov In this approach, a suitably activated this compound derivative is coupled with a purine (B94841) or pyrimidine (B1678525) base. nih.govconicet.gov.ar

An alternative strategy involves constructing the heterocyclic base directly onto the scaffold. One such method uses an isocyanate intermediate. nih.gov The this compound core bearing an isocyanate group is reacted with the lithium salt of an acrylic amide. This is followed by a ring-closure step to form the pyrimidine base, resulting in the final locked nucleoside. nih.gov This approach allows for the late-stage introduction of the nitrogen-containing heterocycle.

Industrial Synthesis Considerations and Process Development

The transition from laboratory-scale synthesis to industrial production of this compound derivatives requires consideration of safety, cost, scalability, and efficiency. For the synthesis of 2-oxo-1-phenyl-3-oxabicyclo[3.1.0]hexane, an intermediate for the antidepressant milnacipran, an industrially advantageous process has been patented. google.com This process improves upon earlier methods by using sodium hydride as a base instead of the more hazardous sodium amide. google.com The choice of solvent, a mixture of an aprotic polar solvent like N,N-dimethylformamide and toluene, is also optimized for reaction kinetics and solubility. google.com

In the development of a scalable synthesis for a related compound, 6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one, a robust, multi-step process was designed to be fully "telescoped," meaning sequential reactions are carried out in the same reactor without isolation of intermediates. thieme-connect.com This approach significantly reduces waste, time, and resources. The scalability of this process was demonstrated on a 100-gram scale, and the process mass intensity (PMI), a key metric of green chemistry that measures the ratio of the total mass of materials used to the mass of the final product, was calculated to be 127 for the four-step telescoped sequence. thieme-connect.com Such considerations are paramount for the development of sustainable and economically viable manufacturing processes for these valuable chemical entities. thieme-connect.com

Chemical Reactivity and Transformation Mechanisms of 2 Oxabicyclo 3.1.0 Hexane

Ring-Opening Reactions and Pathways

The inherent strain in the 2-oxabicyclo[3.1.0]hexane system makes it susceptible to ring-opening reactions, which can proceed through several distinct mechanistic pathways depending on the reagents and substitution pattern.

One significant pathway involves the treatment of substituted this compound derivatives with organolithium reagents. For instance, the reaction of 6-exo-bromo-6-endo-fluoro-2-oxabicyclo[3.1.0]hexane with methyllithium (B1224462) induces a bromine-lithium exchange followed by α-elimination of lithium fluoride. This process generates a highly strained and short-lived cyclic allene (B1206475), 1-oxa-2,3-cyclohexadiene, which can be intercepted by activated olefins. d-nb.info This transformation represents a ring-enlargement pathway, converting the bicyclic hexane (B92381) system into a monocyclic hexadiene derivative. d-nb.info

Another possible mechanism is an SN2'-type substitution, where an organolithium reagent attacks a carbon atom, leading to the opening of the five-membered ring with the oxygen atom acting as a leaving group. This results in the formation of 3-substituted 2,4-pentadien-1-ols. d-nb.info Additionally, acid-catalyzed conditions can promote the conversion of unsaturated analogs, 2-oxabicyclo[3.1.0]hexenes, into the corresponding unsaturated aldehydes, indicating that electrophilic activation can also facilitate ring cleavage. cdnsciencepub.com

In related oxabicyclo[3.1.0]hexane systems, nucleophilic attack by agents such as sodium azide (B81097) or benzylamine (B48309) on epoxide functionalities leads to predictable ring-opening, typically at the α-position relative to activating groups, to form trans-β-hydroxy derivatives. jst.go.jp While not directly on the 2-oxa isomer, this highlights the general susceptibility of the strained bicyclic ether to nucleophilic ring-opening. jst.go.jpconicet.gov.ar

Rearrangement Processes

The strained framework of this compound is a substrate for various rearrangement reactions, which can be initiated thermally, photochemically, or through the formation of reactive intermediates.

Thermal Rearrangements

Thermal activation of this compound derivatives can induce significant molecular reorganization. The specific outcome is highly dependent on the substitution pattern of the bicyclic core. Studies on the carbocyclic analog, bicyclo[3.1.0]hex-3-en-2-one, show that thermal rearrangement requires high temperatures (e.g., 280 °C) and proceeds via the cleavage of the internal cyclopropane (B1198618) C-C bond. This rate-determining step involves a high activation energy barrier. researchgate.net

In a specific example, the thermal rearrangement of 6,6-dichloro-3,3-dimethyl-2-oxabicyclo[3.1.0]hexane has been investigated, highlighting that steric hindrance can influence ionization and subsequent rearrangement pathways. The high energy required for these transformations underscores the thermal stability of the bicyclic system, which necessitates forceful conditions to overcome the activation barrier for C-C bond cleavage. ubc.ca

Photochemical Rearrangements and Associated Intermediates

Photochemical energy provides an alternative pathway for rearranging the this compound skeleton. The unsaturated analog, 5,6-diphenyl-2-oxabicyclo[3.1.0]hexene, is formed as a primary photoproduct from the di-π-methane rearrangement of 4,4-diphenyl-γ-pyran upon irradiation. cdnsciencepub.com This bicyclic product is itself photochemically active and can undergo further transformations. cdnsciencepub.com

Computational studies on the related bicyclo[3.1.0]hex-3-en-2-one system suggest that photochemical rearrangement is initiated by the cleavage of the internal cyclopropane C-C bond on the triplet potential energy surface. researchgate.net This leads to the formation of a diradical intermediate. Subsequent intersystem crossing to the singlet state is followed by further rearrangement, such as a 1,2-hydrogen shift, to yield the final product. researchgate.net A key intermediate in these photochemical processes is often a zwitterionic or diradical species formed after the initial bond cleavage. researchgate.net

1,2-Hydride Shift and Enolization Processes

Carbocationic intermediates generated during reactions of this compound or its derivatives can undergo 1,2-hydride shifts to form more stable carbocations. This is a common rearrangement pathway in carbocation chemistry, driven by the thermodynamic preference for tertiary or resonance-stabilized cations over secondary ones.

While direct studies on this compound are limited, mechanistic investigations of related bicyclo[3.1.0]hexane systems provide strong evidence for this process. For instance, the Pt(II)-catalyzed cycloisomerization of dienes to form bicyclo[3.1.0]hexane structures involves discrete 1,2-hydride shift steps with low activation barriers. nih.gov In these mechanisms, a carbocation formed on a side chain or within a five- or six-membered ring rearranges via a 1,2-hydride shift to a more stable position before subsequent cyclopropanation. nih.govacs.org Similarly, the formation of terpenoids like sabinene (B1680474) involves a 1,2-hydride shift in a cationic intermediate prior to the final intramolecular cyclization that forms the cyclopropane ring. nih.gov

Following a ring-opening or rearrangement that generates a ketone (e.g., a substituted cyclopentanone), enolization can occur under acidic or basic conditions. This process involves the formation of an enol or enolate intermediate, which is crucial for subsequent reactions such as α-functionalization.

Oxidation and Reduction Chemistry

The this compound scaffold contains two key functionalities susceptible to oxidation and reduction: the ether linkage and the cyclopropane ring.

Oxidation: Oxidative reactions can target either the C-H bonds of the bicyclic system or involve the cleavage of the cyclopropane ring. Oxidative ring-opening of cyclopropane derivatives can be achieved using various reagents. nih.gov For instance, in related systems, cyclopropanols undergo silver(I)-catalyzed oxidative ring-opening. nih.gov While specific examples for this compound are not extensively documented, strong oxidizing agents could potentially lead to lactones or other oxygenated derivatives through C-H oxidation or ring cleavage.

Reduction: Reduction of the this compound system can be complex. The ether C-O bond is generally stable to many reducing agents but can be cleaved under harsh conditions, for example, with strong hydride reagents like lithium aluminum hydride (LiAlH₄), particularly at activated positions. youtube.com The cyclopropane ring is generally resistant to catalytic hydrogenation under standard conditions but can be cleaved by methods that involve radical intermediates or under conditions of high strain release. In substituted cyclopropyl (B3062369) ketones, hydride reagents stereoselectively reduce the ketone to an alcohol without opening the cyclopropane ring. acs.org

Nucleophilic and Electrophilic Substitution Reactions

Substitution reactions on the this compound core are often linked to ring-opening, but direct substitution is also possible, particularly on functionalized derivatives.

Nucleophilic Substitution: As discussed in the ring-opening section, nucleophiles can attack the carbon atoms of the bicyclic system, leading to cleavage of the strained rings. In derivatives bearing leaving groups, direct SN2-type substitution can occur. The reaction of 6-exo-bromo-6-endo-fluoro-2-oxabicyclo[3.1.0]hexane with methyllithium, which proceeds via bromine-lithium exchange, is an example of a substitution reaction on the cyclopropane ring that precedes elimination. d-nb.info

Electrophilic Substitution: The ether oxygen atom is a site for electrophilic attack. Protonation or coordination to a Lewis acid can activate the C-O bonds, making the adjacent carbon atoms more susceptible to nucleophilic attack and facilitating ring-opening. While direct electrophilic substitution on the carbon framework is not a typical reaction for this saturated system, electrophilic addition to unsaturated derivatives is a key synthetic pathway.

Mechanism of Action as a Catalyst or Inhibitor in Organic Reactions

Based on available scientific literature, there is no documented evidence of this compound or its simple derivatives functioning as a catalyst or a mechanism-based inhibitor in general organic reactions. Research has predominantly focused on the synthesis of this bicyclic system and its use as a rigid scaffold or building block for more complex molecules, such as conformationally locked nucleoside analogues. nih.govacs.org While related isomers and analogues have been investigated for biological inhibitory roles, such as kinase inhibition, this is distinct from a role in catalyzing or inhibiting a synthetic organic transformation. vulcanchem.com

Stereochemical and Conformational Studies of 2 Oxabicyclo 3.1.0 Hexane

Analysis of Bicyclic Ring Strain and Conformational Preferences

The 2-oxabicyclo[3.1.0]hexane framework is characterized by significant ring strain, a direct consequence of fusing a three-membered cyclopropane (B1198618) ring with a five-membered tetrahydrofuran (B95107) ring. This inherent strain dictates the molecule's conformational landscape, largely eliminating the dynamic equilibrium observed in flexible, monocyclic systems like tetrahydrofuran. The fusion forces the five-membered ring into a relatively fixed, non-planar conformation.

Computational studies, such as ab initio conformational analysis, have been employed to quantify the puckering and preferred geometry of these systems. For instance, a cyclopropanated thymidine (B127349) analogue incorporating the this compound scaffold was found to have a relatively planar ring puckering, characterized by a maximum puckering amplitude (vmax) of 17.2°. wgtn.ac.nz This contrasts with the more pronounced puckering seen in other bicyclic systems. wgtn.ac.nz The rigid nature of this scaffold has been strategically utilized to restrict the conformation of attached side chains, which can be crucial for improving selectivity when designing ligands for biological targets like the H3 receptor. mdpi.com The conformational constraint imposed by the bicyclic structure is a key feature exploited in medicinal chemistry to lock molecules into a bioactive shape. nih.gov

Stereoisomerism and Enantiomeric Purity in this compound Systems

The structure of this compound contains multiple chiral centers, giving rise to the possibility of several stereoisomers. The precise spatial arrangement of atoms is critical, as different enantiomers and diastereomers of a molecule can exhibit vastly different biological activities. Consequently, the development of methods to synthesize and isolate stereochemically pure forms of this compound derivatives is of paramount importance.

Asymmetric synthesis is a primary strategy for obtaining specific stereoisomers in high enantiomeric purity. acs.org For related bicyclo[3.1.0]hexane systems, processes have been developed to resolve racemic mixtures, selectively precipitating one enantiomer with a chiral acid derivative to leave the other in high enantiomeric excess in the solution. google.com Such techniques are crucial for producing intermediates that can be used in the synthesis of pharmaceuticals. The synthesis of all four possible stereoisomers of related methanomethionine highlights the stereochemical complexity and the synthetic challenges that must be overcome to access enantiopure compounds within this structural class. acs.org

Pseudorotation Cycles and Conformational Restriction in Nucleoside Analogues

In natural nucleosides, the furanose (sugar) ring is not planar but exists in a dynamic equilibrium between various puckered conformations. This conformational flexibility is described by a pseudorotational cycle, with the two most biologically relevant states being the North (N) and South (S) conformations. nih.govacs.org The specific conformation adopted by a nucleoside is critical for its recognition and processing by enzymes such as polymerases and kinases. nih.gov

The this compound scaffold has proven to be an invaluable tool for studying these interactions. By replacing the flexible furanose ring with this rigid bicyclic system, chemists can "lock" the nucleoside analogue into a specific conformation, effectively freezing it at a single point on the pseudorotational cycle. acs.orgresearchgate.netnih.gov This allows for a clear investigation of how enzymatic activity is influenced by the sugar's pucker.

Ab initio conformational analysis of a thymidine analogue built on a this compound framework placed its furanose mimic in a C1′-exo type conformation. wgtn.ac.nz This corresponds to a pseudorotational phase angle (P) value of 107.2°, indicating a conformation in the southeastern region of the pseudorotational cycle. wgtn.ac.nz The ability to create analogues with such defined shapes is critical; for example, studies with conformationally locked bicyclo[3.1.0]hexane analogues of the anti-HIV drug AZT demonstrated conclusively that HIV-1 reverse transcriptase preferentially incorporates nucleosides locked in the North conformation. nih.gov

ParameterValueConformation Type
Pseudorotational Phase Angle (P)107.2°Southeastern (C1′-exo)
Max. Puckering Amplitude (vmax)17.2°Relatively Planar

This interactive table summarizes the conformational parameters calculated for a cyclopropanated thymidine analogue featuring the this compound scaffold, as determined by ab initio analysis. wgtn.ac.nz

Influence of Substituents on Molecular Conformation

While the core this compound structure provides a rigid foundation, the addition of substituents can further modulate the molecule's fine conformational details. These modifications can influence properties such as ring puckering, which in turn can affect biological activity.

Studies on C2′ modified analogues of a cyclopropanated thymidine have shown that the bicyclo[3.1.0]hexane scaffold generally maintains its preference for the southeastern hemisphere of the pseudorotational cycle. wgtn.ac.nz However, the nature and stereochemistry of the substituent at the C2′ position can alter the degree of puckering. For example, an azide-substituted analogue (80c) exhibited a conformation and puckering amplitude very similar to the parent compound. wgtn.ac.nz In contrast, inversion of the stereochemistry at the C2′ position resulted in a more distinctly southern E1 conformation and a greater degree of puckering (higher vmax). wgtn.ac.nz This demonstrates that even on a rigid scaffold, substituents play a crucial role in defining the precise three-dimensional geometry of the molecule.

CompoundC2' Substituent/StereochemistryConformation TypePuckering (vmax)
Thymidine analogue (80) HOT1 (C1'-exo)17.2°
Azide (B81097) analogue (80c) AzideOT1Comparable to 80
Stereoisomer (80d) Inverted OHE1Most Puckered

This interactive table illustrates the effect of C2' substituents on the conformation and puckering of this compound-based nucleoside analogues. wgtn.ac.nz

Spectroscopic and Structural Elucidation Approaches for 2 Oxabicyclo 3.1.0 Hexane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-Oxabicyclo[3.1.0]hexane derivatives. Both ¹H and ¹³C NMR provide critical information regarding the connectivity and chemical environment of each atom within the bicyclic framework.

In ¹H NMR spectra of this compound derivatives, the protons on the cyclopropane (B1198618) ring typically appear as a complex multiplet in the upfield region, a result of their unique-shielded environment and complex spin-spin coupling. The protons on the tetrahydrofuran (B95107) ring resonate at different chemical shifts depending on their proximity to the oxygen atom and their stereochemical relationship (cis or trans) to the cyclopropane ring.

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts for each carbon atom. The carbons of the cyclopropane ring are characteristically found at high field, while the carbons adjacent to the oxygen atom are shifted downfield. For instance, in derivatives like methyl (1S,3S,5S,6R)-6-(4-methoxy)-3-phenyl-2-oxabicyclo[3.1.0]hexane-6-carboxylate, specific shifts can be assigned to the core bicyclic structure. rsc.org The analysis of various substituted analogs allows for a comprehensive understanding of the electronic effects on the core structure. rsc.orgrsc.org

Table 1: Representative ¹H NMR Chemical Shifts for Protons in a Substituted this compound Derivative Note: Data is for 2-Chloro-1-phenyl-2-[(1S,5S)-3-tosyl-3-azabicyclo[3.1.0]hexan-1-yl]ethan-1-one, a related bicyclo[3.1.0]hexane system, to illustrate typical proton environments.

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-alkene 7.90 d 8.6
H-alkene 7.70 d 8.6
H-alkene 7.30 d 8.6
H-alkene 6.93 d 8.6
H-methine 5.05 s -
H-methylene 3.89 d 9.5
H-methylene 3.55 d 10.3
H-methine 3.41 dd 9.5, 4.0

Source: Adapted from supporting information on skeletal rearrangement of enynones. rsc.org

Table 2: Representative ¹³C NMR Chemical Shifts for Carbons in a Substituted this compound Derivative Note: Data is for 2-Chloro-1-phenyl-2-[(1S,5S)-3-tosyl-3-azabicyclo[3.1.0]hexan-1-yl]ethan-1-one, a related bicyclo[3.1.0]hexane system, to illustrate typical carbon environments.

Carbon Chemical Shift (δ, ppm)
C=O 190.9
C-aromatic 164.2, 143.3, 133.7, 131.3, 129.6, 127.4, 126.5, 114.1
C-methine 58.2
C-O 55.5
C-N 50.3, 49.2
C-methine 33.6, 30.7
C-cyclopropane 23.1

Source: Adapted from supporting information on skeletal rearrangement of enynones. rsc.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule by probing its vibrational modes. For this compound, these techniques are crucial for confirming the presence of the ether linkage and the saturated hydrocarbon framework.

The IR spectrum of a this compound derivative would be characterized by:

C-H stretching vibrations for the aliphatic and cyclopropyl (B3062369) protons, typically appearing in the 2850-3000 cm⁻¹ region.

A strong C-O-C stretching vibration characteristic of the ether group, usually found in the 1000-1300 cm⁻¹ range.

Cyclopropane ring vibrations , which can appear as a weak band near 3050 cm⁻¹ (C-H stretch) and another band near 1020 cm⁻¹ (ring deformation).

For example, the IR spectrum of a substituted derivative showed characteristic peaks at 3123, 2933, 2874 cm⁻¹ (C-H stretches) and 1014 cm⁻¹ (likely related to C-O stretching). rsc.org Far-infrared and high-resolution Raman spectroscopy have been used to study the low-frequency ring-flapping and ring-puckering vibrations of related bicyclo[3.1.0]hexane systems, providing detailed information about their conformational dynamics. scitation.orgbwise.krtamu.edu

Table 3: Characteristic IR Absorption Frequencies for a Substituted this compound Derivative

Wavenumber (cm⁻¹) Assignment
3123, 2933, 2874, 2810 C-H stretching
1700 C=O stretching (from substituent)
1413, 1364 C-H bending
1297, 1152, 1014 C-O stretching

Source: Data from a study on visible-light mediated oxidative ring expansion. rsc.org

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and investigating the fragmentation patterns of this compound, which helps confirm its molecular formula (C₅H₈O) and structural integrity. alfa-chemistry.com Various ionization techniques, including Electrospray Ionization (ESI), Fast Atom Bombardment (FAB), and Atmospheric Pressure Chemical Ionization (APCI), have been employed in the analysis of its derivatives. nih.govwgtn.ac.nz

High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for unambiguous determination of its elemental composition. rsc.orguni-regensburg.de The fragmentation pattern observed in the mass spectrum offers clues about the molecule's structure. For the this compound core, fragmentation would likely involve the opening of the strained cyclopropane ring or cleavage of the tetrahydrofuran ring, particularly the C-O bonds. Analysis of the fragmentation of related oxabicyclo[3.1.0]hexane systems can provide insights into the expected pathways. researchgate.net

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information, offering precise measurements of bond lengths, bond angles, and the absolute configuration of chiral centers in the solid state. For derivatives of this compound that can be crystallized, this technique is invaluable for unambiguously confirming the stereochemistry of the fused ring system. researchgate.net

Studies on various crystalline derivatives have successfully used X-ray diffraction to elucidate their three-dimensional structures. rsc.orgnih.gov This method confirms the cis-fusion of the cyclopropane and tetrahydrofuran rings and establishes the relative and absolute stereochemistry of substituents on the bicyclic core. rsc.org This information is critical for understanding structure-activity relationships in medicinal chemistry applications. vulcanchem.com

Microwave Spectroscopy and Dipole Moment Measurements for Gas-Phase Conformation

Microwave spectroscopy is a high-resolution technique used to study the rotational spectra of molecules in the gas phase. It provides highly accurate rotational constants, from which the precise molecular geometry can be determined. This method is also used to measure the molecule's dipole moment, offering insights into its charge distribution.

While specific microwave spectroscopy data for the parent this compound is not widely reported, studies on analogous molecules like 3-oxabicyclo[3.1.0]hexane and 6-oxabicyclo[3.1.0]hexane have been conducted. researchgate.netnih.gov These studies reveal that the bicyclo[3.1.0]hexane framework typically adopts a stable boat-like conformation. researchgate.netresearchgate.net For 3-oxabicyclo[3.1.0]hexane, microwave spectroscopy determined its rotational constants and a total dipole moment of 1.71 D. researchgate.net A similar boat conformation and dipole moment would be expected for the 2-oxa isomer. Such studies are crucial for understanding the intrinsic conformational preferences of the molecule, free from intermolecular forces present in the solid or liquid states.

Computational and Theoretical Investigations of 2 Oxabicyclo 3.1.0 Hexane

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a primary method for studying the geometry and electronic characteristics of bicyclic systems like 2-oxabicyclo[3.1.0]hexane. DFT calculations are instrumental in determining stable conformations and understanding the distribution of electrons within the molecule.

For instance, extensive conformational searches on bicyclo[3.1.0]hexane derivatives have been performed using DFT at the B3LYP/6-311++G** level of theory. researchgate.net These studies have found that for the bicyclo[3.1.0]hexane ring system, boat-like conformers are significantly more stable than chair-like conformers. researchgate.net The relative stability among conformers is heavily influenced by the number and strength of intramolecular hydrogen bonds. researchgate.net

DFT methods, such as B3LYP/6-31G(d,p), have also been successfully used to optimize the structural parameters of the closely related isomer, 6-oxabicyclo[3.1.0]hexane. aip.org Such calculations provide accurate geometric data, including bond lengths and angles, which are fundamental to understanding the molecule's inherent strain and reactivity. The electronic structure, elucidated through DFT, helps in analyzing reaction mechanisms, such as the 1,3-dipolar cycloaddition of related systems, which has been studied at the B3LYP/6-31G(d) level. acs.org

Table 1: Representative DFT Functionals and Basis Sets Used in Studies of Bicyclo[3.1.0]hexane Systems

Method Level Application Reference
B3LYP/6-311++G** Conformational searches, Geometry optimization researchgate.net
B3LYP/aug-cc-pVDZ Simulation of chiroptical spectra researchgate.net
B3LYP/6-31G(d,p) Structural parameter optimization, Frequency calculations aip.org

Ab Initio and Semi-Empirical Methods for Reaction Mechanism Elucidation

Beyond DFT, ab initio and semi-empirical methods are crucial for elucidating complex reaction mechanisms involving this compound scaffolds. Ab initio calculations, which are based on first principles without empirical parameters, offer high accuracy for exploring potential energy surfaces.

For example, ab initio energy calculations using the Hartree-Fock (HF) method with a 6-31G(d,p) basis set (HF/6-31Gdp) were employed to investigate the stability of pyrimidine (B1678525) nucleoside analogues built on a 6-oxabicyclo[3.1.0]hexane system. conicet.gov.ar These calculations revealed that an anhydride (B1165640) product formed via intramolecular epoxide ring-opening was 2.88 kcal/mol more stable than the target thymidine (B127349) analogue, explaining the experimental difficulty in isolating the latter. conicet.gov.ar More advanced ab initio methods like CASSCF and CASPT2 have been used to explore the ground and triplet state potential energy surfaces for the photochemical rearrangement of the related bicyclo[3.1.0]hex-3-en-2-one, providing detailed mechanistic insights. researchgate.net

Semi-empirical methods, while less computationally demanding, can also provide valuable qualitative insights. The AM1 level of theory has been used to calculate the energies of HOMO and HOMO-1 orbitals to investigate site selectivity in reactions of related aromatic compounds. umich.edu

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are essential for visualizing molecular structures and simulating their behavior over time, which is particularly useful for understanding interactions with other molecules.

The visualization of computational results for this compound derivatives is often performed with software like Visual Molecular Dynamics (VMD). rsc.org Molecular dynamics (MD) simulations have been applied to nucleotide analogues incorporating a bicyclo[3.1.0]hexane ring system to optimize their structures before docking experiments. nih.gov In these studies, a quenched MD simulation is carried out at a constant temperature, followed by energy minimization, to find the most stable ligand conformation for interaction with biological receptors like the P2Y1 receptor. nih.govacs.org These simulations help in understanding how the constrained conformation conferred by the bicyclic scaffold influences biological activity. nih.gov

Thermochemical Calculations (e.g., Enthalpy of Formation, Strain Energy)

Thermochemical properties, such as the enthalpy of formation and strain energy, are critical for assessing the stability and reactivity of strained cyclic compounds like this compound.

The enthalpy of formation (ΔfH°) for the isomeric 6-oxabicyclo[3.1.0]hexane has been determined both experimentally and computationally. Combustion calorimetry yielded a value of ΔfH°(298) = -97.12 ± 7.1 kJ mol⁻¹. aip.org Computational studies using DFT (B3LYP/6-31G(d,p)) in conjunction with isodesmic reactions calculated the enthalpy of formation to be -93.76 kJ mol⁻¹, showing good agreement with experimental data. aip.org

The fusion of a five-membered ring to an oxirane ring introduces significant strain. aip.org The strain energy of the parent bicyclo[3.1.0]hexane has been calculated to be approximately 32.4 kcal/mol (135.6 kJ/mol). mdpi.com Computational studies on 6-oxabicyclo[3.1.0]hexane indicate that the five-membered ring fused to the oxirane possesses about 33.5 kJ mol⁻¹ more strain than a corresponding six-membered ring fused to an oxirane (7-oxabicyclo[4.1.0]heptane). aip.org

Table 2: Thermochemical Data for Bicyclo[3.1.0]hexane and a Related Isomer

Compound Property Value Method Reference
6-Oxabicyclo[3.1.0]hexane ΔfH°(298) -97.12 ± 7.1 kJ mol⁻¹ Combustion Calorimetry aip.org
6-Oxabicyclo[3.1.0]hexane ΔfH°(298) -93.76 kJ mol⁻¹ DFT (Isodesmic Reaction) aip.org

Prediction of Reactivity and Selectivity via Computational Chemistry

Computational chemistry is a predictive tool for understanding the reactivity and selectivity of reactions involving the this compound framework. By modeling transition states and reaction pathways, researchers can rationalize and predict experimental outcomes.

For example, DFT calculations have been used to simulate the electronic circular dichroism (ECD), optical rotation dispersion (ORD), and vibrational circular dichroism (VCD) spectra of chiral bicyclo[3.1.0]hexane derivatives. researchgate.net The close agreement between the simulated and experimental spectra allows for the confident assignment of the absolute configuration of stereoisomers, a key aspect of selectivity. researchgate.net

Computational studies on the mechanism of cyclopropanation reactions involving alkenes and carbenes have shown that stereoselectivity arises from favorable electrostatic and steric interactions in the transition state. acs.org Theoretical analysis of related strained allenes, such as 1-oxacyclohexa-2,3,5-triene, suggested that the smaller covalent radius of the oxygen atom would lead to a more bent allene (B1206475) moiety compared to its carbocyclic analogue, implying higher reactivity. metu.edu.tr These examples demonstrate how computational methods can be used to predict the outcomes of chemical reactions and guide synthetic efforts.

Applications As a Building Block and Scaffold in Advanced Organic Synthesis

Precursor in Natural Product Synthesis

The 2-oxabicyclo[3.1.0]hexane framework is a key structural motif found in or utilized for the synthesis of various natural products. A notable example is its connection to the neplanocin family of antibiotics. The related 6-oxobicyclo[3.1.0]hexane scaffold is characteristic of the natural antibiotic neplanocin C. conicet.gov.arnih.gov This has inspired the use of similar bicyclo[3.1.0]hexane systems as templates for the synthesis of natural product analogues. conicet.gov.arnih.gov For instance, dideoxynucleoside analogues of neplanocin C have been synthesized using a cyclopropane-fused bicyclo[3.1.0]hexane system to impart the northern conformation typical of the natural product. nih.gov

Furthermore, the broader class of oxabicyclo[3.1.0]hexane derivatives serves as versatile starting materials. For example, the total synthesis of the anti-leukemic diterpene natural product EBC-329 was achieved starting from 6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione. nih.govrsc.org This highlights the utility of the bicyclic core in constructing complex, biologically active molecules.

Scaffold for Conformationally Constrained Molecules

A primary application of the this compound system is as a scaffold to create conformationally constrained molecules. The fusion of the cyclopropane (B1198618) ring to the five-membered ether ring effectively locks the molecule into a specific pucker, mimicking the distinct "North" and "South" conformations of the furanose ring in natural nucleosides. researchgate.netnih.gov This conformational restriction is a powerful tool for medicinal chemists to probe the geometric requirements of enzyme active sites. conicet.gov.ar

By synthesizing nucleoside analogues built upon this rigid template, researchers can investigate the conformational preferences of various enzymes that interact with nucleosides and nucleotides. nih.gov For example, nucleoside analogues incorporating the this compound scaffold have been synthesized and their conformation was found to be restricted. nih.govacs.orgresearchgate.net The bicyclo[3.1.0]hexane template can be engineered to exhibit a rigid pseudoboat conformation, which can mimic either the North or South furanose pucker. researchgate.net This allows for the design of molecules that can selectively bind to and modulate the activity of specific biological targets.

Intermediates for Complex Pharmaceutical Agents

The unique structural features of this compound make it a valuable intermediate in the synthesis of complex pharmaceutical agents. Its role as a conformationally locked pseudosugar has been a source of inspiration for creating a multitude of pharmacologically relevant carbanucleosides. researchgate.net The synthesis of these analogues often involves the preparation of a suitable sugar precursor bearing the this compound scaffold, which is then coupled with various nucleobases. nih.govacs.orgresearchgate.net

The resulting nucleoside analogues are investigated for their potential as antiviral and anticancer agents. For example, purine (B94841) carbanucleosides built on a 6-oxabicyclo[3.1.0]hexane template have demonstrated moderate antiviral activity. nih.govtandfonline.com Specifically, a deoxyguanosine analogue showed antiviral activity against the Epstein-Barr virus (EBV). conicet.gov.ar The development of 5ʹ-prodrugs of cyclopropanated nucleosides featuring a this compound scaffold is also an area of active research to improve cellular uptake and therapeutic efficacy. wgtn.ac.nz

IntermediateTarget Pharmaceutical ClassResearch Finding
This compound-based pseudosugarAntiviral Nucleoside AnaloguesUsed to synthesize conformationally locked purine and pyrimidine (B1678525) nucleosides. conicet.gov.ar
6-Oxobicyclo[3.1.0]hexane derivativeAntiviral (Anti-EBV)Deoxyguanosine analogue showed significant activity against Epstein-Barr Virus. conicet.gov.arconicet.gov.ar
Bicyclo[3.1.0]hexane coreAnti-HIV Nucleoside AnaloguesAn adenosine (B11128) analogue showed sufficient anti-HIV activity to warrant further investigation. nih.gov

Role in Nucleoside and Nucleotide Analogue Design

The this compound scaffold plays a crucial role in the rational design of nucleoside and nucleotide analogues. By replacing the flexible ribose sugar of natural nucleosides with this rigid bicyclic system, chemists can create molecules with predefined three-dimensional structures. nih.gov This approach has been used to synthesize a wide range of nucleoside analogues incorporating the five naturally occurring nucleic acid bases (adenine, guanine, cytosine, thymine, and uracil) built on the this compound template. nih.govacs.orgresearchgate.net

The synthesis of these conformationally restricted nucleoside analogues typically involves the preparation of a suitable precursor containing the this compound scaffold, followed by glycosylation reactions with the desired nucleobases. nih.govacs.orgresearchgate.net For example, a key synthetic step can be a Mitsunobu-type coupling reaction between the bicyclic alcohol and various heterocyclic bases. researchgate.net The resulting analogues serve as valuable probes to understand the structural basis of nucleic acid recognition by enzymes and receptors. Furthermore, these constrained analogues are being investigated for their therapeutic potential, including their use as antiviral agents. wgtn.ac.nz

Nucleoside Analogue TypeScaffoldKey Synthetic Approach
Purine and Pyrimidine AnaloguesThis compoundSimons-Smith cyclopropanation followed by glycosylation. nih.govacs.orgresearchgate.net
Dideoxycarbocyclic AnaloguesBicyclo[3.1.0]hexaneMitsunobu coupling to incorporate nucleobases. researchgate.net
Pyrimidine NucleosidesThis compoundSynthesis via an isocyanate intermediate. nih.gov

Application in Materials Science Research

While the primary application of this compound is in medicinal chemistry, related structures have been explored in materials science. For instance, 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione, a related dione (B5365651) derivative, is investigated for its utility in creating novel materials. Its reactivity allows it to be used in polymer chemistry to synthesize polymers with specific properties, potentially for use in coatings and adhesives that require enhanced thermal stability and mechanical strength. The unique bicyclic structure can be used to form cross-linked polymer structures.

Reagent in Diverse Synthetic Pathways

The this compound core is not only a scaffold but also a reactive intermediate in various synthetic transformations. Its synthesis often involves a Simmons-Smith type cyclopropanation of a dihydrofuran precursor. nih.govacs.org Once formed, this bicyclic system can undergo a variety of reactions.

For example, derivatives of this compound are used in coupling reactions, such as the Mitsunobu reaction, to attach nucleobases for the synthesis of nucleoside analogues. conicet.gov.ar The epoxide ring in the related 6-oxobicyclo[3.1.0]hexane system, while stable during the synthesis of purine analogues, can undergo facile intramolecular ring-opening reactions in the presence of pyrimidine bases. conicet.gov.ar Additionally, difluorocarbene addition to unsaturated sugar derivatives is a method to create 2,2-difluoro-2-oxabicyclo[3.1.0]hexane frameworks, further expanding the diversity of available building blocks. acs.org

Emerging Research Directions and Future Perspectives in 2 Oxabicyclo 3.1.0 Hexane Chemistry

Development of Novel and Green Synthetic Methodologies

The synthesis of the 2-oxabicyclo[3.1.0]hexane core has traditionally relied on multi-step sequences, often involving classical cyclopropanation reactions. However, the demand for more efficient and environmentally benign processes has spurred the development of innovative synthetic strategies. A significant advancement in this area is the application of photocatalysis, which offers a green alternative to traditional methods by utilizing visible light to promote chemical transformations under mild conditions.

One notable approach involves the photocatalytic [2π + 2σ] cycloaddition of bicyclo[1.1.0]butanes with aldehydes, enabled by cobalt catalysis under visible light irradiation. nih.govrsc.org This method allows for the construction of the related 2-oxabicyclo[2.1.1]hexane scaffold and highlights the potential of photocatalysis in synthesizing strained bicyclic systems. While not a direct synthesis of the [3.1.0] isomer, the principles are transferable and suggest a promising avenue for future research. Key to this process is the generation of a radical cation intermediate from the bicyclobutane, which then undergoes nucleophilic addition to the aldehyde. researchgate.net

Another emerging green methodology is the use of visible light-induced intramolecular [2 + 1]-cycloadditions of nucleophilic siloxy carbenes. rsc.org This catalyst-free process utilizes light to generate a carbene that reacts with a tethered olefin to form the bicyclo[3.1.0]hexane system. rsc.org This approach is highly atom-economical and avoids the use of heavy metal catalysts.

These novel methodologies represent a significant step towards more sustainable and efficient syntheses of this compound and its derivatives, opening up new possibilities for the creation of diverse molecular architectures.

Table 1: Comparison of Traditional and Emerging Synthetic Methodologies for Bicyclic Ethers

MethodologyReagents & ConditionsAdvantagesDisadvantagesYield
Simmons-Smith Cyclopropanation Diiodomethane (B129776), Zinc-Copper coupleWell-established, reliableStoichiometric use of zinc, potential for heavy metal wasteVariable
Photocatalytic [2π + 2σ] Cycloaddition Bicyclo[1.1.0]butane, Aldehyde, Cobalt catalyst, Visible lightMild conditions, high functional group toleranceRequires specialized starting materialsGood to Excellent nih.gov
Visible Light-Induced [2 + 1]-Cycloaddition Acyl silane (B1218182) precursor, Visible light (427 nm)Catalyst-free, atom-economicalLimited to specific precursorsGood rsc.org

Exploration of Unconventional Reactivity Patterns

The strained nature of the fused cyclopropane (B1198618) ring in the this compound system gives rise to unique and often unconventional reactivity. Beyond simple ring-opening reactions, researchers are exploring more complex transformations that leverage this inherent strain.

One area of interest is the intramolecular rearrangement of substituted this compound derivatives. For instance, the pyrimidine (B1678525) derivatives of 6-oxobicyclo[3.1.0]hexane have been shown to be unstable and undergo a facile intramolecular epoxide ring-opening reaction, leading to the formation of anhydride (B1165640) heterocycles. conicet.gov.ar This reactivity is temperature-dependent and highlights the delicate stability of these systems. conicet.gov.ar

Furthermore, the reduction of halogenated 3-oxabicyclo[3.2.0]heptan-2-ones with tributyltin hydride has been observed to yield 1,4,4-trimethyl-2-oxo-3-oxabicyclo[3.1.0]hexane-6-carbaldehyde, demonstrating a rearrangement rather than a simple dehalogenation. thieme-connect.de

Cycloaddition reactions also represent an avenue for exploring unconventional reactivity. The reaction of 6-exo-bromo-6-endo-fluoro-2-oxabicyclo[3.1.0]hexane with methyllithium (B1224462) in the presence of activated olefins leads to trapping of the highly reactive 1-oxa-2,3-cyclohexadiene intermediate, resulting in [2+2] and [4+2] cycloaddition products. weblogoa.com

A particularly novel reaction is the NIS (N-Iodosuccinimide)-mediated cleavage of both the cyclopropane and the tetrahydrofuran (B95107) rings in a this compound-6-carboxylate derivative, leading to the formation of a formyl ester. uni-regensburg.de This unexpected outcome underscores the complex reactivity landscape of this scaffold.

Advanced Spectroscopic and Analytical Characterization Techniques

The rigid, bicyclic nature of the this compound scaffold provides a unique opportunity to study the conformational preferences of molecules. Advanced spectroscopic and analytical techniques are crucial for elucidating the precise three-dimensional structures of these compounds and their derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for conformational analysis. 1D and 2D NMR techniques, including NOE (Nuclear Overhauser Effect) spectroscopy, are used to determine the relative stereochemistry of substituents and the puckering of the five-membered ring. nih.gov For example, in conformationally locked carbocyclic nucleoside analogues built on a bicyclo[3.1.0]hexane template, the coupling constants of the pseudoanomeric proton provide clear evidence of the preferred conformation in solution. acs.org

X-ray Crystallography offers unambiguous determination of the solid-state conformation and absolute stereochemistry of this compound derivatives. Crystal structure analysis allows for the precise measurement of bond lengths and angles, providing insights into the effects of ring strain and substituent interactions. acs.orgnih.gov For instance, X-ray data for a North-locked oxabicyclo[3.1.0]hexane nucleoside revealed a shortening of the C4'–O3' bond and a slight lengthening of the C4'–N9 bond, consistent with the anomeric effect. nih.gov

Mass Spectrometry (MS) is essential for determining the molecular weight and fragmentation patterns of these compounds. Techniques such as Fast Atom Bombardment (FAB-MS) and high-resolution mass spectrometry (HRMS) are routinely used to confirm the identity of newly synthesized derivatives. nih.govresearchgate.net

Table 2: Spectroscopic and Crystallographic Data for Representative this compound Derivatives

CompoundTechniqueKey FindingsReference
(N)-methano-carba-AZT1H NMR, X-rayRigid pseudoboat conformation, invariant in solution and solid state. acs.org
North-locked oxabicyclo[3.1.0]hexane nucleosideX-ray CrystallographyC4'–O3' bond length: 1.413 Å; C2'–O3' bond length: 1.451 Å. nih.gov
This compound nucleoside analogues1H NMRConformation restricted towards a 0T1 conformation. acs.org

Deeper Insights from Multiscale Computational Approaches

Computational chemistry has become an indispensable tool for understanding the structure, stability, and reactivity of this compound systems. Multiscale modeling approaches, ranging from quantum mechanics to molecular dynamics, provide insights that complement experimental findings.

Density Functional Theory (DFT) is widely used to calculate the geometric and electronic properties of these molecules. DFT calculations can predict stable conformations, relative energies of isomers, and transition states of reactions. For example, DFT has been used to analyze the diastereofacial selectivity of epoxidation reactions and the regioselectivity of transannular ring-opening reactions in related bicyclic systems. aip.org Ab initio energy calculations have also been employed to compare the stability of this compound derivatives with their ring-opened isomers, providing a rationale for their observed reactivity. conicet.gov.ar Furthermore, theoretical calculations of ring-puckering potential energy functions have been used to understand the conformational preferences of the five-membered ring.

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound-containing molecules in solution. These simulations can provide insights into the conformational equilibria and the interactions of these molecules with biological targets, such as enzymes and receptors.

Table 3: Selected Computational Data for Bicyclo[3.1.0]hexane and Related Systems

SystemComputational MethodCalculated PropertyValueReference
6-Oxabicyclo[3.1.0]hexaneB3LYP/6-31G(d,p)Enthalpy of Formation (ΔfH°(298))-93.76 kJ/mol researchgate.net
Bicyclo[3.1.0]hexaneDFTEnergy difference between boat and chair conformersBoat conformer is more stable epa.gov
Pyrimidine derivative of 6-oxobicyclo[3.1.0]hexaneAb initio HF/6-31G**Energy difference with ring-opened anhydrideAnhydride is 2.88 kcal/mol more stable conicet.gov.ar

Design of Highly Selective and Functionalized this compound Scaffolds

A major driving force in this compound chemistry is the design and synthesis of novel, highly functionalized scaffolds with specific biological activities. The rigid nature of this bicyclic system makes it an excellent template for creating conformationally restricted analogues of bioactive molecules.

A significant focus has been on the synthesis of conformationally locked nucleosides . By incorporating the this compound moiety as a sugar surrogate, researchers can fix the conformation of the nucleoside in either the North or South hemisphere of the pseudorotational cycle. aip.org This allows for the study of structure-activity relationships and the design of more selective antiviral and anticancer agents.

The development of methods for the stereoselective synthesis of highly functionalized bicyclo[3.1.0]hexanes is crucial for accessing a wide range of analogues. For example, an Et3Al-mediated intramolecular epoxide opening and cyclopropanation reaction has been developed to produce these systems with high efficiency and selectivity. nih.gov

Another area of active research is the synthesis of spirocyclic derivatives . The 1,3-dipolar cycloaddition of azomethine ylides to cyclopropenes provides a route to spiro-fused 3-azabicyclo[3.1.0]hexanes. researchgate.net An unusual rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative has also been shown to give access to novel 5-substituted 2-azabicyclo[3.1.0]hexanes. These spirocyclic systems introduce additional structural complexity and offer new opportunities for exploring chemical space.

The future of this compound chemistry lies in the continued development of innovative synthetic methods, a deeper understanding of its reactivity, and the creative design of novel functionalized scaffolds for a variety of applications, particularly in the field of medicinal chemistry.

Q & A

Q. What are the standard synthetic routes for 2-Oxabicyclo[3.1.0]hexane derivatives in nucleoside research?

The synthesis typically involves multi-step functionalization of precursor scaffolds. For example, a known dihydrofuran precursor undergoes an 11-step sequence to generate a hydroxyl-protected this compound intermediate. Key steps include cyclopropanation, oxygen atom relocation, and nucleobase attachment via isocyanate intermediates (e.g., reacting with acrylic amides to form uracil/thymidine derivatives). Retrosynthetic analysis is critical for optimizing bond formation and stereochemical control .

Q. What common reactions are employed to functionalize the this compound scaffold?

  • Oxidation/Reduction : Potassium permanganate (KMnO₄) or lithium aluminum hydride (LiAlH₄) modify carbonyl or epoxide groups.
  • Substitution : Nucleophilic attack on the epoxide ring under acidic/basic conditions introduces amines, thiols, or alcohols.
  • Cyclopropane Ring Modifications : Radical additions (e.g., methanethiol) yield substituted derivatives, with stereochemistry dependent on reaction conditions .

Advanced Research Questions

Q. How do researchers address synthetic challenges in positioning the oxygen atom and cyclopropane ring in this compound systems?

Relocating the oxygen atom from a 3-oxabicyclo[3.1.0]hexane scaffold to the 2-position requires precise bond reshuffling. Challenges include maintaining cyclopropane stability and achieving anomeric carbon functionalization. Solutions involve:

  • Protecting Group Strategies : Temporary masking of hydroxyl groups during cyclopropanation.
  • Isocyanate Intermediates : Facilitating nucleobase attachment without ring strain disruption.
  • Computational Modeling : Predicting steric and electronic effects to guide synthetic pathways .

Q. What methodologies are used to analyze conformational dynamics of bicyclo[3.1.0]hexane derivatives, and how do conflicting NMR and IR data impact structural interpretations?

  • NMR Spectroscopy : Lanthanide-induced shifts (LIS) and NOE experiments assess boat-like conformations in solution.
  • IR Spectroscopy : Detects vibrational modes indicative of ring strain or hydrogen bonding.
  • Contradictions : Discrepancies arise when IR data suggest non-boat conformations, while NMR supports boat-like structures. Resolution involves hybrid DFT-NMR analysis or X-ray crystallography for unambiguous assignments .

Q. How does the rigid this compound scaffold influence RNA interference (RNAi) in siRNA modifications?

The scaffold’s locked conformation mimics natural ribose, enhancing siRNA stability against nucleases. Studies show:

  • Pseudosugar Incorporation : North-locked derivatives improve binding affinity to RNA-induced silencing complexes (RISCs).
  • Biological Activity : Modifications at the anomeric carbon (e.g., methyl groups) alter gene-silencing efficacy, validated via luciferase reporter assays and gel electrophoresis .

Q. What strategies resolve data contradictions in photochemical reactions involving bicyclo[3.1.0]hexane derivatives?

Conflicting ORD/CD data (e.g., cyclopropyl chromophore interactions) are addressed by:

  • Multi-Technique Validation : Cross-referencing UV-Vis, NMR, and computational docking results.
  • Radical Trapping Experiments : Identifying intermediates in free-radical additions (e.g., methylthiobicyclohexane isomers) via GC-MS and isotopic labeling .

Methodological Considerations

Q. How is the thermochemical stability of this compound derivatives evaluated?

  • Combustion Calorimetry : Measures ΔfH° (enthalpy of formation) for liquid phases.
  • Gas-Phase Ion Energetics : Determines bond dissociation energies via mass spectrometry.
  • Data Sources : NIST Chemistry WebBook and EPA DSSTox provide validated thermochemical datasets .

Q. What computational tools predict the reactivity of this compound in drug design?

  • Molecular Dynamics (MD) : Simulates scaffold flexibility in enzyme binding pockets (e.g., neuraminidase inhibitors).
  • Docking Studies : Assess interactions with biological targets (e.g., antiviral activity against influenza strains).
  • QSAR Models : Correlate substituent effects (e.g., isopentyl groups) with bioactivity .

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